

Glyco-obeticholic acid-d5 for bile acid profiling in liver disease models

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Compound of Interest

Compound Name: Glyco-obeticholic acid-d5

Cat. No.: B12408566

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Application Notes: Glyco-obeticholic acid-d5 for Bile Acid Profiling

Introduction

Obeticholic acid (OCA) is a potent, synthetic farnesoid X receptor (FXR) agonist and a modified bile acid.[1][2] The FXR is a nuclear receptor that is highly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.[2] Activation of FXR by OCA plays a critical role in regulating the synthesis, transport, and metabolism of bile acids, while also modulating inflammatory and fibrotic pathways.[3][4] In the liver, OCA is metabolized into active conjugates, primarily Glyco-obeticholic acid (G-OCA) and Tauro-obeticholic acid (T-OCA).[3][5]

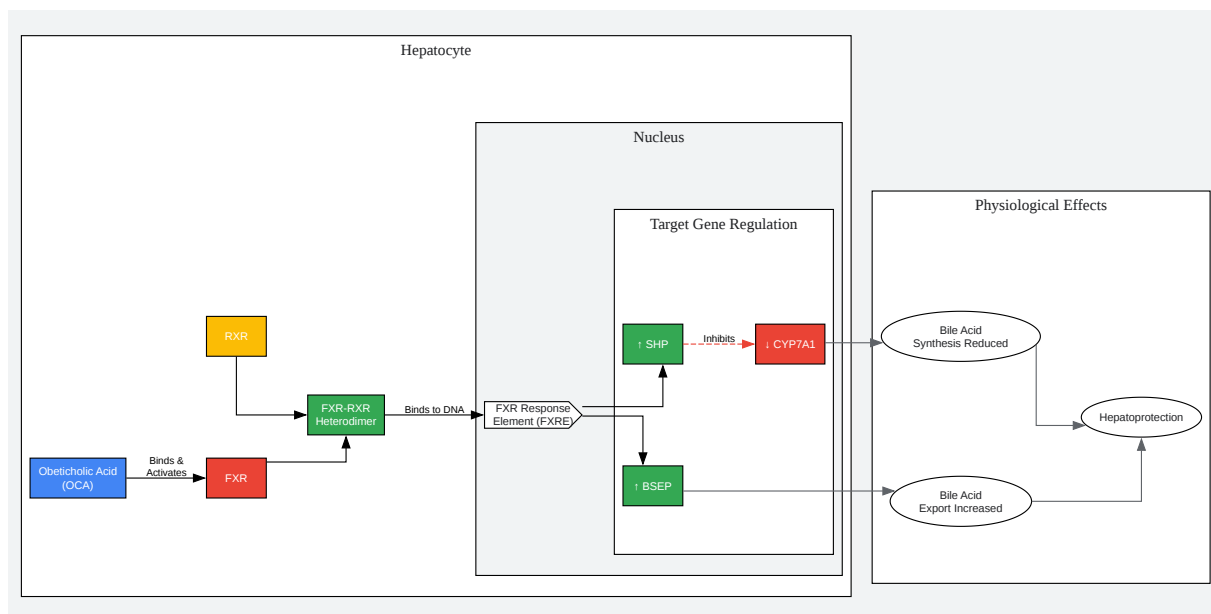
Accurate quantification of bile acids in preclinical liver disease models is crucial for understanding disease pathogenesis and evaluating the efficacy of therapeutic agents like OCA. Stable isotope-labeled internal standards are the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Glyco-obeticholic acid-d5** (G-OCA-d5) serves as an ideal internal standard for the quantification of the biologically significant G-OCA metabolite, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[6] These application notes provide detailed protocols for bile acid profiling in liver tissue from disease models using G-OCA-d5.

Mechanism of Action: Obeticholic Acid and FXR Activation

Obeticholic acid acts as a potent agonist of the Farnesoid X Receptor (FXR).^{[4][7]} Upon entering a hepatocyte, OCA binds to FXR, leading to its activation. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).^[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.

Key downstream effects of FXR activation include:

- **Suppression of Bile Acid Synthesis:** Activation of the Small Heterodimer Partner (SHP), which in turn inhibits the Cholesterol 7 α -hydroxylase (CYP7A1) enzyme, the rate-limiting step in the classical bile acid synthesis pathway.^{[2][7]}
- **Increased Bile Acid Efflux:** Upregulation of the Bile Salt Export Pump (BSEP), which enhances the transport of bile acids from hepatocytes into the bile canaliculi, thereby reducing hepatocyte exposure to potentially toxic bile acid levels.^{[4][7]}
- **Anti-inflammatory and Anti-fibrotic Effects:** FXR activation can inhibit pro-inflammatory signaling pathways, such as NF- κ B, and suppress the activation of hepatic stellate cells, which are key drivers of liver fibrosis.^{[2][7]}



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Caption: FXR signaling pathway activated by Obeticholic Acid in hepatocytes.

Experimental Protocols

The following protocols provide a framework for the extraction and quantification of bile acids from liver tissue samples obtained from preclinical models of liver disease.

Protocol 1: Bile Acid Extraction from Murine Liver Tissue

This protocol is adapted from established methods for extracting bile acids from complex tissue matrices.^{[8][9][10]}

Materials:

- Frozen murine liver tissue (~50 mg)

- Liquid nitrogen
- Mortar and pestle, pre-chilled
- 2.0 mL screw-capped homogenization tubes
- 1.0 mm silica or zirconium oxide beads
- Tissue homogenizer (e.g., Precellys 24)
- Extraction Solvent: Acetonitrile/Methanol (1:1, v/v)
- Internal Standard (IS) Spiking Solution: G-OCA-d5 and other deuterated bile acids (e.g., d4-Cholic Acid, d4-Chenodeoxycholic Acid) in methanol.
- Microcentrifuge
- Vacuum centrifuge (e.g., SpeedVac)
- Reconstitution Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% formic acid
- Vortex mixer and sonicator

Procedure:

- Tissue Pulverization: Weigh out approximately 50-55 mg of frozen liver tissue. Pulverize the tissue to a fine powder in a pre-chilled mortar and pestle, adding liquid nitrogen as needed to prevent thawing.[8]
- Homogenization Preparation: Transfer the powdered tissue into a 2.0 mL screw-capped homogenization tube containing ~15-20 silica/zirconium beads.
- Solvent Extraction:
 - Add 1.0 mL of cold Extraction Solvent to the tube.
 - Add a defined volume (e.g., 20 μ L) of the Internal Standard Spiking Solution.
 - Prepare a method blank using an empty tube with solvent and internal standards.

- Homogenization: Homogenize the samples using a tissue homogenizer. A typical cycle is 30 seconds at 6500 rpm. Repeat for 3 cycles, placing the samples on ice for 2-3 minutes between each cycle to prevent overheating.[8][10]
- Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
- Centrifugation: Centrifuge the tubes at 18,000 x g for 15 minutes at 4°C to pellet tissue debris and precipitated proteins.[8]
- Supernatant Collection: Carefully transfer the supernatant to a new, clean 1.5 mL tube.
- Evaporation: Evaporate the supernatant to complete dryness using a vacuum centrifuge.[9]
- Reconstitution: Reconstitute the dried extract in 200 µL of Reconstitution Solvent. Vortex vigorously for 1 minute, followed by sonication for 10 minutes to ensure complete dissolution.[8]
- Final Centrifugation: Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.
- Sample Analysis: Transfer the final supernatant to an LC-MS autosampler vial for analysis.

Protocol 2: UPLC-MS/MS Analysis of Bile Acids

This protocol outlines a method for the quantitative analysis of a panel of bile acids using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[10][11][12]

Instrumentation & Columns:

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP series)
- Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Column Temperature: 50°C
- Injection Volume: 5 µL
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	25
3.0	35
9.0	40
12.0	65
13.0	100
15.0	100
15.1	25

| 18.0 | 25 |

Mass Spectrometry Conditions:

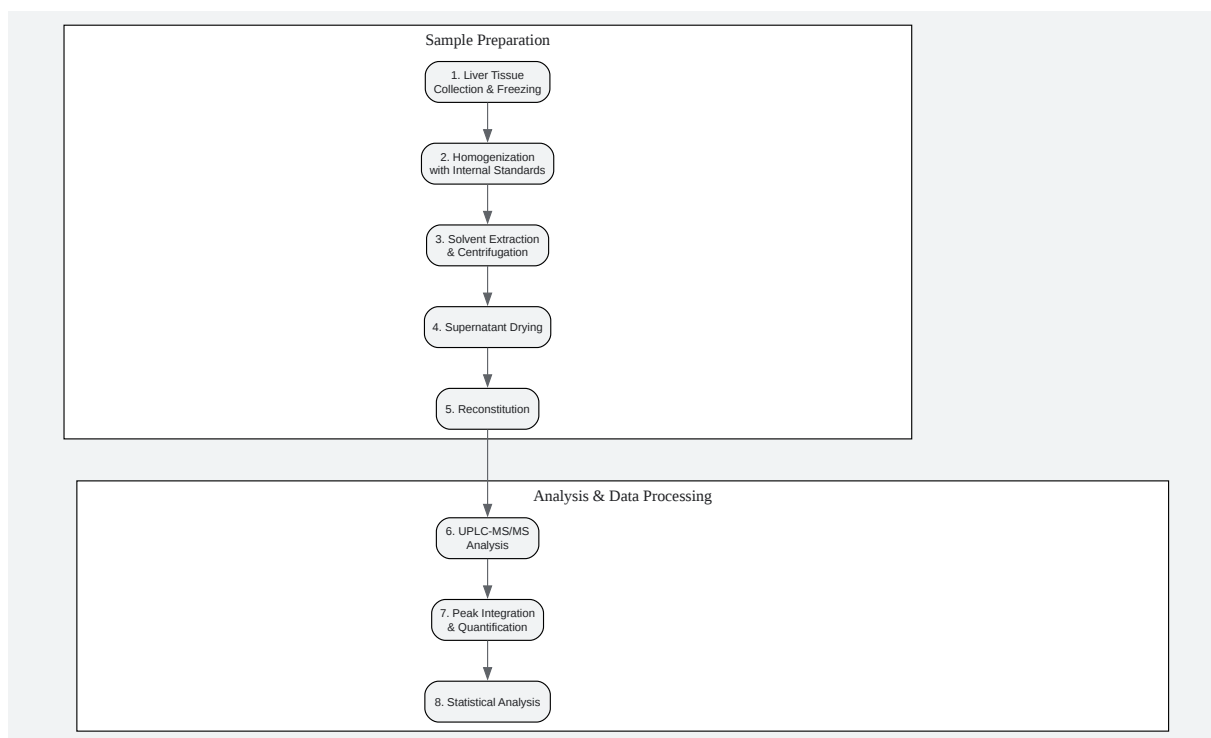
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Capillary Voltage: 2.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 450°C

- Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation & Workflows

Experimental Workflow Overview

The entire process from sample collection to data analysis can be visualized as a streamlined workflow.



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Caption: Workflow for bile acid profiling in liver tissue.

Table 1: Example UPLC-MS/MS MRM Parameters for Bile Acid Analysis (ESI Negative)

The following table provides representative MRM transitions for key bile acids. These parameters should be optimized for the specific instrument used.

Analyte	Abbreviation	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Cholic Acid	CA	407.3	343.3	22
Chenodeoxycholic Acid	CDCA	391.3	391.3	18
Deoxycholic Acid	DCA	391.3	345.3	20
Lithocholic Acid	LCA	375.3	375.3	18
Glycocholic Acid	GCA	464.3	74.1	28
Glycochenodeoxycholic Acid	GCDCA	448.3	74.1	26
Taurocholic Acid	TCA	514.3	106.9	35
Tauro- β -muricholic Acid	T- β -MCA	498.3	80.0	40
Glyco-obeticholic Acid	G-OCA	478.3	74.1	30
Cholic Acid-d4	CA-d4	411.3	347.3	22
Glyco-obeticholic Acid-d5	G-OCA-d5	483.3	74.1	30

Table 2: Illustrative Bile Acid Profile in a NAFLD Mouse Model

This table presents hypothetical quantitative data to illustrate typical changes observed in liver bile acid composition in a non-alcoholic fatty liver disease (NAFLD) model, with and without OCA treatment. Concentrations are expressed as ng/mg of liver tissue.

Bile Acid	Control Group (ng/mg)	NAFLD Model (ng/mg)	NAFLD + OCA Tx (ng/mg)
Primary Bile Acids			
Cholic Acid (CA)	15.2 ± 2.1	28.5 ± 4.5	18.9 ± 3.3
Chenodeoxycholic Acid (CDCA)	8.9 ± 1.5	19.8 ± 3.9	11.5 ± 2.4
Glycine Conjugates			
Glycocholic Acid (GCA)	45.6 ± 6.8	95.3 ± 12.1	60.1 ± 9.7
Glycochenodeoxycholic Acid (GCDCA)	33.1 ± 5.4	78.4 ± 10.2	41.2 ± 7.1
Taurine Conjugates			
Taurocholic Acid (TCA)	120.5 ± 15.3	255.1 ± 28.9	165.7 ± 21.0
Secondary Bile Acids			
Deoxycholic Acid (DCA)	5.1 ± 1.1	10.9 ± 2.3	7.3 ± 1.8
Lithocholic Acid (LCA)	2.3 ± 0.8	4.8 ± 1.2	3.1 ± 0.9
Total Bile Acids	220.7	492.8	307.8

Data are represented as Mean ± Standard Deviation and are for illustrative purposes only.

The illustrative data reflect findings where NAFLD is associated with an increase in total and primary bile acids.[13][14][15] Treatment with an FXR agonist like OCA would be expected to lower the total bile acid pool by reducing synthesis and increasing excretion.[4]

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